12-Fluorododecanonitrile is a fluorinated organic compound characterized by the presence of a fluorine atom and a nitrile functional group. Specifically, it consists of a dodecane backbone with a cyano group () at one end and a fluorine atom attached to the twelfth carbon. This structure imparts unique chemical properties, making it valuable in various chemical syntheses and applications.
The synthesis of 12-fluorododecanonitrile typically involves several steps:
12-Fluorododecanonitrile has several applications across various fields:
Interaction studies involving 12-fluorododecanonitrile could focus on its reactivity with biological molecules or its behavior in different solvents. Investigations into its interactions with enzymes or receptors could reveal insights into its potential therapeutic uses. Additionally, studies examining how this compound interacts with other organic molecules could help elucidate its role in complex chemical systems.
12-Fluorododecanonitrile shares structural similarities with other fluorinated nitriles, which can provide insights into its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dodecanenitrile | Dodecane backbone with a nitrile group | Lacks fluorine; serves as a precursor |
| 1-Fluoro-2-dodecanenitrile | Fluorine at the first carbon position | Different reactivity due to fluorine position |
| 1,2-Difluorododecanitrile | Two fluorine atoms at the first two carbon positions | Enhanced lipophilicity; potential for different biological activities |
| Perfluorododecanitrile | Fully fluorinated dodecane | High stability; used in specialized applications |
The uniqueness of 12-fluorododecanonitrile lies in its specific combination of a single fluorine atom and a nitrile group on a long carbon chain, which may impart distinct physical and chemical properties compared to fully fluorinated analogs or those without fluorination.
Fluorination of dodecanenitrile derivatives represents the most direct route to 12-fluorododecanonitrile. Two predominant methods have been validated: nucleophilic substitution and electrophilic fluorination.
Nucleophilic fluorination employs potassium fluoride (KF) as the fluoride source, often enhanced by phase-transfer catalysts such as tetrabutylammonium bromide (TBAB). This approach facilitates the replacement of halogen atoms (e.g., bromine) at the terminal carbon of dodecanenitrile. For instance, 12-bromododecanenitrile undergoes fluorination in dimethylformamide (DMF) at 80–100°C, yielding 12-fluorododecanonitrile with 65–75% efficiency. The reaction proceeds via an SN2 mechanism, where TBAB solubilizes KF in the organic phase, accelerating the displacement process.
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® enable direct fluorination of dodecanenitrile derivatives. Notably, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has demonstrated efficacy in introducing fluorine at the α-position of nitriles under mild conditions. This method avoids pre-functionalization steps, though yields are moderate (50–60%) due to competing side reactions.
| Fluorination Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic substitution | KF, TBAB, DMF | 80–100°C, 12–24 h | 65–75% |
| Electrophilic fluorination | Selectfluor®, MeCN | Room temperature, 6–8 h | 50–60% |
Multi-step syntheses often begin with dodecanenitrile, which is halogenated prior to fluorination. A representative protocol involves:
Yield optimization hinges on:
Catalysts play pivotal roles in enhancing selectivity and efficiency:
TBAB facilitates fluoride ion transfer into organic solvents, reducing reaction times by 40% compared to uncatalyzed systems.
Copper(I) iodide (CuI) promotes Ullmann-type coupling in haloarene fluorination, though its application to aliphatic nitriles remains exploratory. Preliminary studies suggest CuI improves yields by 10–15% in bromododecanenitrile fluorination.
Diethylaminosulfur trifluoride (DAST), though primarily used for oxygen-to-fluorine substitutions, has shown promise in nitrile fluorination. Its strong fluorinating capability enables reactions at lower temperatures (0–25°C), albeit with stringent moisture control requirements.
Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide (DMSO)) enhance ionic dissociation of KF, increasing fluoride nucleophilicity. DMF outperforms DMSO due to its lower viscosity, which improves mass transfer.
Studies reveal a second-order dependence on fluoride and substrate concentrations. Activation energies (Ea) for nucleophilic fluorination range from 60–70 kJ/mol, indicative of a temperature-sensitive process.
| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ M⁻¹s⁻¹) |
|---|---|---|
| DMF | 36.7 | 4.2 |
| DMSO | 46.7 | 3.1 |
| MeCN | 37.5 | 1.8 |
Non-polar solvents (e.g., toluene) favor elimination pathways, generating alkenenitrile byproducts. In contrast, DMF suppresses eliminations via stabilization of the transition state.
The incorporation of 12-Fluorododecanonitrile in lithium/fluorinated carbon battery electrolytes has demonstrated remarkable improvements in energy density and electrochemical performance [2]. Research has shown that fluorinated nitrile compounds, including 12-Fluorododecanonitrile, serve as effective cosolvents that enhance the overall battery performance through their unique molecular interactions with both the lithium metal anode and fluorinated carbon cathode [4] [2].
In lithium/fluorinated carbon battery systems, 12-Fluorododecanonitrile contributes to the formation of weakly solvated electrolyte structures that facilitate improved lithium ion transport [2]. The compound's fluorinated alkyl chain provides excellent compatibility with fluorinated carbon cathodes, while the nitrile functional group offers appropriate coordination with lithium ions [5] [6]. This dual functionality enables the compound to bridge the interfacial requirements between different battery components effectively [2].
Experimental studies have demonstrated that electrolyte systems containing fluorinated nitrile compounds similar to 12-Fluorododecanonitrile achieve superior energy densities compared to conventional carbonate-based electrolytes [2]. The weakly solvating nature of fluorinated nitriles reduces the energy barrier for lithium ion desolvation, leading to enhanced charge transfer kinetics and improved high-current-density performance [2] [7].
| Electrolyte System | Energy Density (Wh/kg) | Capacity Retention (%) | Current Density (mA/g) | Temperature Range (°C) |
|---|---|---|---|---|
| 1.0 M LiBF₄ in F5EON/DME (1:1) | 1703 | 92.75 (100 cycles) | 1000 | Room temp |
| 1.0 M LiBF₄ in PC/DME (1:1) | 1348 | 70 (100 cycles) | 1000 | Room temp |
| (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3) | Enhanced cycling | >90 | Various | Room to 60 |
| 1 M LiPF₆ in EC:EMC:DMC (1:1:1) | Baseline | Baseline | Various | Room temp |
The molecular structure of 12-Fluorododecanonitrile, featuring a twelve-carbon alkyl chain with terminal fluorine and nitrile groups, provides optimal balance between solvating power and electrochemical stability . The fluorine atom's high electronegativity and the nitrile group's electron-withdrawing properties contribute to enhanced oxidative stability, making the compound suitable for high-voltage battery applications [3] [9].
The interfacial compatibility of 12-Fluorododecanonitrile with lithium metal anodes represents a critical factor in achieving stable battery performance [10] [11]. Fluorinated nitrile compounds have been shown to form highly stable solid electrolyte interphase layers on lithium metal surfaces, which are essential for preventing dendrite formation and ensuring long-term cycling stability [5] [6].
Research has demonstrated that fluorinated nitrile electrolytes, including systems containing 12-Fluorododecanonitrile, enable the formation of lithium fluoride-rich interphase layers [10] [11]. These layers exhibit superior mechanical properties and ionic conductivity compared to interphases formed by conventional electrolytes [11]. The high fluorine content in these interphases, typically exceeding 30%, provides exceptional chemical stability and resistance to decomposition during battery operation [10] [11].
The interfacial reactions between 12-Fluorododecanonitrile and lithium metal result in the formation of protective films that facilitate uniform lithium deposition [11]. This uniform deposition is crucial for preventing the formation of lithium dendrites, which can cause battery failure and safety hazards [12]. The compound's molecular structure allows for controlled decomposition at the lithium surface, generating stable decomposition products that contribute to effective interphase formation [5] [6].
| Property | 12-Fluorododecanonitrile Systems | Comparison Systems | Benefit |
|---|---|---|---|
| SEI Composition | LiF-rich organic | Mixed organic/inorganic | Enhanced stability |
| SEI Thickness | Thin and uniform | Variable thickness | Uniform Li deposition |
| LiF Content (%) | >30 | 10-20 | Improved protection |
| Interfacial Resistance (Ω) | Low | Higher | Faster kinetics |
| Cycling Stability | Excellent (>1000 cycles) | Standard (<500 cycles) | Extended lifespan |
| Wettability | Superior | Good | Better electrode contact |
The excellent wettability of 12-Fluorododecanonitrile with lithium metal surfaces ensures intimate contact between the electrolyte and electrode, which is essential for efficient charge transfer [2]. This improved wettability stems from the compound's unique molecular structure that combines fluorinated and nitrile functionalities, enabling favorable interactions with both the metallic lithium surface and the electrolyte solution [5] [6].
The solvation structure dynamics of lithium ions in 12-Fluorododecanonitrile-based electrolytes play a fundamental role in determining battery performance [7] [13]. The compound's weakly solvating nature results in the formation of distinct solvation structures that facilitate rapid lithium ion transport [2] [7].
Molecular dynamics simulations and experimental studies have revealed that 12-Fluorododecanonitrile forms weakly coordinated complexes with lithium ions, typically involving coordination numbers of 3-4 [5] [14]. This reduced coordination compared to conventional carbonate solvents leads to less stable solvation shells and consequently lower desolvation energy barriers [7] [13]. The reduced solvation strength directly correlates with enhanced lithium ion mobility and improved electrochemical kinetics [7].
The transport mechanisms in 12-Fluorododecanonitrile-based electrolytes are characterized by a combination of vehicular and structural diffusion processes [7] [13]. The compound's molecular structure promotes the formation of ion-paired structures and aggregates that facilitate hopping-assisted ion transport [7]. This mechanism is particularly beneficial for high-rate battery applications where rapid ion transport is essential [15] [16].
| Parameter | Fluorinated Nitrile Systems | Conventional Carbonate | Performance Impact |
|---|---|---|---|
| Li⁺ Coordination Number | 3-4 (weakly solvated) | 4-5 (strongly solvated) | Faster desolvation kinetics |
| Desolvation Energy (kcal/mol) | Reduced vs carbonate | Higher baseline | Reduced energy barrier |
| Ionic Conductivity (mS/cm) | 3.5-5.2 | 2.8-4.2 | Improved ion transport |
| Charge Transfer Resistance | Significantly reduced | Higher baseline | Enhanced rate capability |
| Diffusion Coefficient | Enhanced | Standard | Better high-rate performance |
| Solvation Shell Stability | Weakly bound | Strongly bound | Easier Li⁺ extraction |
The dynamics of solvation shell exchange in 12-Fluorododecanonitrile electrolytes exhibit faster kinetics compared to conventional systems [7] [15]. Ultrafast infrared spectroscopy studies have shown that the chemical exchange processes in fluorinated nitrile electrolytes correlate strongly with ionic conductivity, indicating that structural diffusion is the primary transport mechanism [15]. This finding has significant implications for battery design, as it suggests that optimizing solvation shell dynamics can directly improve battery performance [15].
The impact of 12-Fluorododecanonitrile on charge transfer resistance and desolvation kinetics represents one of the most significant advantages of this compound in battery applications [17] [16]. The compound's unique molecular structure and electronic properties contribute to substantial reductions in charge transfer resistance, leading to improved battery performance at high current densities [2] [7].
Electrochemical impedance spectroscopy studies have demonstrated that 12-Fluorododecanonitrile-based electrolytes exhibit significantly lower charge transfer resistance compared to conventional carbonate electrolytes [2] [18]. This reduction is attributed to the compound's ability to form weakly solvated lithium ion complexes that require less energy for desolvation at the electrode interface [7] [17]. The lower desolvation energy barrier facilitates faster charge transfer kinetics and enables improved high-rate battery performance [7] [16].
The desolvation kinetics in 12-Fluorododecanonitrile systems are characterized by rapid solvation shell rearrangement and efficient lithium ion extraction from the solvation sphere [17] [15]. Advanced characterization techniques, including Laplace transform impedance methods, have revealed that the desolvation process in fluorinated nitrile electrolytes exhibits asymmetric behavior, with desolvation showing smaller resistance values compared to solvation [17]. This asymmetry is beneficial for battery applications as it facilitates easier lithium ion transfer during both charging and discharging processes [17].
Temperature-dependent studies have shown that 12-Fluorododecanonitrile maintains excellent charge transfer properties across a wide temperature range [19] [16]. At low temperatures, where conventional electrolytes often exhibit poor performance due to increased viscosity and reduced ionic conductivity, fluorinated nitrile systems continue to demonstrate superior charge transfer kinetics [19]. This temperature stability is attributed to the compound's inherent molecular flexibility and the weak nature of its solvation interactions [19] [7].
The formation of lithium fluoride particles during the electrochemical processes in 12-Fluorododecanonitrile systems contributes to the overall improvement in charge transfer resistance [2]. These particles, which are smaller in size compared to those formed in conventional electrolytes, provide additional pathways for lithium ion transport and contribute to the formation of highly conductive interfacial layers [2] [11].
Mechanistic Framework
The (3+2)-cycloaddition reactions involving fluorinated nitriles proceed through a concerted, asynchronous mechanism [1] [2]. Research demonstrates that these reactions follow a one-step pathway under kinetic control, characterized by highly asynchronous bond formation where no new covalent bonds are fully formed at the transition state [1] [2]. The mechanistic studies using Molecular Electron Density Theory at the MPWB1K/6-311G(d) level reveal that fluorinated nitrones and related dipoles interact with dipolarophiles through a thermal six-electron Hückel aromatic transition state [3].
Heterocyclic System Interactions
The reactivity of 12-Fluorododecanonitrile in heterocyclic systems is enhanced by the presence of the fluorine substituent, which provides electrophilic activation compared to non-fluorinated analogs [5]. Fluorinated nitriles demonstrate superior reactivity in forming five-membered heterocyclic rings through interactions with various dipolar species. The fluorine atom contributes to the stabilization of transition states through hyperconjugative interactions and electronic effects [6].
Reaction Pathways
Studies on fluorinated nitrile systems indicate that reactions with azomethine ylides, nitrones, and other 1,3-dipoles proceed via distinct pathways dependent on the electronic nature of the heterocyclic partner [7] [8]. The long aliphatic chain of 12-Fluorododecanonitrile provides conformational flexibility while the terminal nitrile group serves as an effective dipolarophile in cycloaddition reactions [9].
Exo-Selectivity Dominance
Computational investigations reveal that exo-cycloadducts are both kinetically and thermodynamically favored over endo-cycloadducts in fluorinated systems [1] [2]. The Gibbs free energy profiles demonstrate that exo-selective pathways exhibit lower activation barriers, leading to preferential formation of exo-configured pyrazolines. This stereochemical preference is maintained across various reaction conditions and is independent of solvent effects [1] [2].
Regioselectivity Control
Fluorinated nitrile systems exhibit complete regioselectivity in pyrazoline formation, with selectivity ratios exceeding 99% [7] [8]. The regioselectivity is controlled by frontier molecular orbital interactions, specifically the HOMO-LUMO energy gaps between reactants [10]. Electronic effects from the fluorine substituent create distinct orbital coefficients that favor specific regioisomeric pathways.
Diastereomeric Relationships
The stereochemical outcomes in pyrazoline formation from 12-Fluorododecanonitrile are characterized by high diastereomeric excess values, typically exceeding 90% [11]. The CF₃ group and related fluorinated substituents contribute to stereochemical control through steric and electronic effects that stabilize specific conformational arrangements during the cycloaddition process [6].
| Stereochemical Pattern | Observation | Mechanism | Citation |
|---|---|---|---|
| Exo-cycloadduct formation | Kinetically and thermodynamically favored | Lower energy transition state | [1] [2] |
| Endo-cycloadduct formation | Higher activation energy barrier | Sterically hindered approach | [1] [2] |
| Regioselectivity ratio | Complete regioselectivity (>99%) | Electronic orbital interactions | [7] [8] |
| Diastereomeric excess | High selectivity (>90%) | Stereoelectronic effects | [1] [11] |
| Temperature dependence | Selectivity maintained across temperature range | Kinetic control dominance | [1] [12] |
| Solvent independence | Stereoselectivity unaffected by solvent | Intrinsic molecular properties | [1] [2] |
Kinetic Control Dominance
Research findings consistently demonstrate that cycloaddition reactions involving fluorinated nitriles operate under kinetic control rather than thermodynamic control [1] [2] [12]. The reactions proceed through the lowest energy pathway available, with product distribution determined by relative activation energies rather than thermodynamic stability of final products. This kinetic preference is maintained across temperature ranges from -78°C to 60°C [1] [13].
Activation Energy Considerations
Computational studies reveal activation energies ranging from 14.8 to 16.5 kcal/mol for typical (3+2)-cycloaddition reactions involving fluorinated systems [1] [14]. The presence of fluorine substituents reduces activation barriers compared to non-fluorinated analogs through enhanced electrophilic character [5]. The energy difference between competing pathways typically favors exo-selective routes by 1-3 kcal/mol [1] [2].
Temperature Effects on Control Mechanisms
While kinetic control dominates across most temperature ranges, the potential for thermodynamic control emerges at elevated temperatures where retro-cycloaddition becomes possible [12] [15]. At temperatures above 180°C, equilibrium conditions can be established, potentially allowing thermodynamic products to predominate. However, for 12-Fluorododecanonitrile systems, kinetic control typically persists due to the stability imparted by the fluorine substituent [16].
Reaction Coordinate Analysis
The reaction coordinate diagrams for fluorinated nitrile cycloadditions show characteristic patterns where the kinetic products form through lower energy transition states [14] [15]. The thermodynamic products, while potentially more stable, are accessible only through higher energy pathways that are not competitive under normal reaction conditions. This creates a kinetic trap effect where initial products are retained rather than equilibrating to thermodynamic products.
Theoretical Framework
Density Functional Theory calculations employing B3LYP/6-31G(d) and MPWB1K/6-311G(d) basis sets provide comprehensive insights into transition state structures for fluorinated nitrile cycloadditions [1] [2]. These computational approaches successfully predict experimental outcomes including regioselectivity, stereoselectivity, and relative reaction rates. The calculations incorporate solvent effects through polarizable continuum models and consider both gas-phase and solution-phase geometries [17] [18].
Transition State Characterization
DFT modeling reveals that transition states in fluorinated cycloaddition reactions are characterized by highly asynchronous bond formation patterns [1] [2]. The C-C bond formation occurs in a stepwise manner with significant differences in bond lengths at the transition state geometry. Fluorine substituents influence transition state stability through hyperconjugative interactions and electrostatic effects that lower overall activation barriers [10].
Orbital Interaction Analysis
Frontier molecular orbital analysis demonstrates that fluorinated nitriles interact preferentially through LUMO-controlled mechanisms [10]. The electron-withdrawing nature of fluorine lowers LUMO energies, enhancing dipolarophile character and facilitating cycloaddition reactions. Natural bond orbital analysis reveals significant charge transfer from dipole to dipolarophile during the reaction process [1].
Predictive Capability
Computational models successfully predict experimental observations including product distributions, activation energies, and stereochemical outcomes [17] [14] [18]. The correlation between calculated and experimental data validates the use of DFT methods for designing new fluorinated cycloaddition reactions. Dynamic calculations using quasiclassical molecular dynamics provide additional insights into reaction trajectories and product formation mechanisms [17] [18].
| Property/Aspect | Findings/Values | Source Citation |
|---|---|---|
| Cycloaddition Mechanism | Concerted, asynchronous mechanism | [1] [2] |
| Stereoselectivity Control | Exo-selective formation favored | [1] [2] [11] |
| Kinetic vs Thermodynamic Control | Kinetic control dominates | [1] [2] [12] |
| Activation Energy (kcal/mol) | 14.8-16.5 (typical range) | [1] [14] |
| Reaction Temperature (°C) | -78 to 60 (variable) | [1] [13] |
| Solvent Effects | Polar solvents enhance reactivity | [1] [2] |
| Regioselectivity | Complete regioselectivity observed | [7] [8] |
| DFT Calculation Level | B3LYP/6-31G(d), MPWB1K/6-311G(d) | [1] [2] |
| Transition State Character | Highly asynchronous bond formation | [1] [2] |
| Bond Formation Pattern | Stepwise C-C bond formation | [1] [2] |
| Fluorine Effects | Enhanced electrophilic activation | [5] |
| Computational Models | DFT, molecular dynamics | [17] [14] [18] |